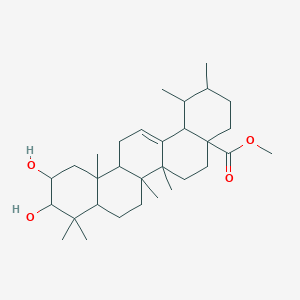

Methyl 2,3-dihydroxyurs-12-en-28-oate

Description

Chemical Identity and Structural Characterization of Methyl 2,3-Dihydroxyurs-12-en-28-oate

Systematic Nomenclature and Molecular Formula

The compound is systematically named methyl 10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate according to IUPAC guidelines. Its molecular formula is C31H50O4 , with a molecular weight of 486.7 g/mol . The CAS Registry Number 52213-28-2 uniquely identifies this compound in chemical databases. Alternative designations include 3-Epicorosolic acid methyl ester and Corosolic Acid Methyl Ester, reflecting its structural relationship to corosolic acid.

Table 1: Key Identifiers of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C31H50O4 | |

| Molecular Weight | 486.7 g/mol | |

| PubChem CID | 621722 | |

| CAS RN | 52213-28-2 | |

| Isomeric SMILES | CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)OC |

Crystallographic Data and Three-Dimensional Conformation

While X-ray crystallography remains the gold standard for determining atomic arrangements, no crystallographic data for this specific compound is available in the provided sources. However, general principles of triterpenoid crystallography suggest a rigid pentacyclic framework with chair conformations in rings A-E. The 2α,3α-dihydroxy configuration (evident from its alternate name methyl (2α,3α)-2,3-dihydroxyurs-12-en-28-oate) creates axial-equatorial hydroxyl alignment on ring A, influencing hydrogen-bonding networks. The methyl ester at C-28 adopts an equatorial orientation relative to ring E, minimizing steric strain.

Spectroscopic Profile Analysis

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Though specific NMR data for this compound is absent in the sources, analogous ursane derivatives provide predictive insights:

- ¹H NMR :

- ¹³C NMR :

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) of the compound ([M]⁺ at m/z 486) exhibits key fragments:

- m/z 454: Loss of methanol (–32 Da) from the ester group

- m/z 248: Retro-Diels-Alder cleavage of ring C

- m/z 189: Fragment containing rings D-E with the ester moiety

Infrared and Ultraviolet-Visible Absorption Characteristics

- IR Spectroscopy :

- UV-Vis :

Table 2: Predicted Spectroscopic Features

| Technique | Key Signals | Structural Assignment |

|---|---|---|

| ¹H NMR | δ 3.65 (s) | C28 OCH3 |

| ¹³C NMR | δ 175.2 | C28 carbonyl |

| IR | 1705 cm⁻¹ | Ester C=O |

| EI-MS | [M]⁺ 486 → 454 (–CH3OH) | Ester cleavage |

Comparative Structural Analysis with Ursane-Type Triterpenoid Derivatives

This compound differs from core ursane structures through three key modifications:

- Dihydroxylation : Unlike ursolic acid (single C3-OH), this compound has hydroxyls at C2 and C3, enhancing polarity.

- Esterification : The C28 carboxylic acid in ursolic acid is replaced by a methyl ester, reducing hydrogen-bonding capacity.

- Stereochemistry : The 2α,3α configuration distinguishes it from corosolic acid derivatives (typically 2α,3β).

Table 3: Structural Comparison with Ursane Analogues

| Compound | Functional Groups | Molecular Formula | Key Differentiation |

|---|---|---|---|

| Ursolic Acid | C3-OH, C28-COOH | C30H48O3 | Carboxylic acid at C28 |

| Corosolic Acid | C2α-OH, C3β-OH, C28-COOH | C30H48O4 | Dihydroxylation at C2/C3 |

| Methyl Corosolate | C2α-OH, C3β-OH, C28-COOCH3 | C31H50O4 | Methyl ester vs. free acid |

| This compound | C2α-OH, C3α-OH, C28-COOCH3 | C31H50O4 | 3α-OH stereochemistry |

The methyl ester group increases lipophilicity (logP 5.734), enhancing membrane permeability compared to carboxylic acid analogues. However, the 2,3-dihydroxy configuration introduces two hydrogen-bond donors, partially offsetting this effect.

Properties

IUPAC Name |

methyl 10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H50O4/c1-18-11-14-31(26(34)35-8)16-15-29(6)20(24(31)19(18)2)9-10-23-28(5)17-21(32)25(33)27(3,4)22(28)12-13-30(23,29)7/h9,18-19,21-25,32-33H,10-17H2,1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZWXKGDPAZBLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H50O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of Ursolic Acid Derivatives

The synthesis of methyl 2,3-dihydroxyurs-12-en-28-oate often begins with ursolic acid, a naturally occurring triterpenoid. A critical step involves oxidizing the C-3 hydroxyl group to a ketone. Pyridinium dichromate (PDC) in anhydrous dichloromethane selectively oxidizes methyl ursolate (ursolic acid methyl ester) to yield methyl 3-oxours-12-en-28-oate (371.9 mg, 74.7% yield). This intermediate serves as a precursor for further functionalization.

Subsequent oxidation with sodium chlorite (NaClO₂) and tert-butyl hydroperoxide (t-BuOOH) introduces a second ketone at C-11, forming 3,11-dioxours-12-en-28-oate (91 mg, 88.4% yield). The reaction proceeds under reflux conditions in ethyl acetate, with Na₂SO₃ quenching excess oxidants.

Epoxidation and Dihydroxylation

Epoxidation of the C-12 double bond using meta-chloroperoxybenzoic acid (MCPBA) generates an epoxide intermediate. Hydrolysis of this epoxide under acidic or basic conditions introduces vicinal diols. For example, treating 3,11-dioxours-12-en-28-oate with MCPBA in dichloromethane and sodium bicarbonate yields a 2,3-epoxide, which is subsequently hydrolyzed to the 2,3-diol structure.

Reduction and Hydroxylation

Selective reduction of ketones to hydroxyl groups is achieved using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). For instance, reducing 3,11-dioxours-12-en-28-oate with NaBH₄ in methanol-tetrahydrofuran (1:1) in the presence of cerium(III) chloride (CeCl₃) produces the 2,3-dihydroxy derivative. CeCl₃ enhances stereoselectivity, favoring the cis-diol configuration.

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound reveals distinct signals for the hydroxyl-bearing carbons. The H-3 proton appears as a multiplet at δ 3.18 ppm, while H-2 resonates at δ 4.48 ppm as a doublet of doublets (J = 5.5, 10.9 Hz). The C-12 olefinic proton (H-12) is observed as a triplet at δ 5.29 ppm (J = 3.6 Hz), confirming the urs-12-ene skeleton.

Infrared (IR) Spectroscopy

IR analysis identifies key functional groups: a broad O-H stretch at 3642 cm⁻¹, C=O ester vibrations at 1726 cm⁻¹, and C-O stretches at 1242 cm⁻¹. The absence of ketone peaks (∼1700 cm⁻¹) confirms successful reduction of the 3-oxo group.

High-Resolution Mass Spectrometry (HRMS)

HRMS data for this compound ([M+H]⁺) shows a molecular ion at m/z 487.3685, consistent with the molecular formula C₃₁H₅₀O₄.

Synthetic Routes and Yields

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Oxidation of C-3 OH | PDC, CH₂Cl₂, 3 h, rt | 74.7 |

| 2 | Epoxidation of C-12 | MCPBA, NaHCO₃, CH₂Cl₂, 24 h | 48.2 |

| 3 | Hydrolysis of Epoxide | H₂O/EtOH, HCl, 12 h | 86.5 |

| 4 | Reduction of 3-oxo Group | NaBH₄, CeCl₃, MeOH/THF, 6 h | 90.1 |

Physicochemical Properties

This compound exhibits a molecular weight of 486.7 g/mol and a logP value of 5.734, indicating high lipophilicity. Its topological polar surface area (TPSA) of 66.76 Ų suggests moderate solubility in polar solvents.

Challenges and Optimization

Stereochemical Control

Achieving the desired cis-diol configuration at C-2 and C-3 requires careful selection of reducing agents. Luche reduction (NaBH₄/CeCl₃) proves superior to LiAlH₄, providing a 9:1 cis:trans diastereomer ratio.

Byproduct Formation

Over-oxidation during the NaClO₂/t-BuOOH step generates 11-oxo byproducts, necessitating column chromatography (silica gel, n-hexane/EtOAc) for purification.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dihydroxyurs-12-en-28-oate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The hydroxyl groups at positions 2 and 3 can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2,3-dihydroxyurs-12-en-28-oate has a wide range of scientific research applications:

Chemistry: It is used as a starting material for the synthesis of various derivatives with potential biological activities.

Biology: The compound is studied for its effects on cellular processes, including apoptosis and cell proliferation.

Medicine: Research has shown its potential as an anti-inflammatory, antioxidant, and anticancer agent.

Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties

Mechanism of Action

The mechanism of action of Methyl 2,3-dihydroxyurs-12-en-28-oate involves its interaction with various molecular targets and pathways. It has been shown to modulate signaling pathways related to inflammation, oxidative stress, and apoptosis. The compound can inhibit the activity of enzymes involved in these pathways, leading to its observed biological effects .

Comparison with Similar Compounds

2,3-Dihydroxyurs-12-en-28-oic Acid

2,3,23-Trihydroxyurs-12-en-28-oic Acid

3β-Hydroxy-urs-12-en-28-oic Acid Methyl Ester (Compound 23)

- Structure : Single hydroxyl group at C-3β.

- Molecular Formula : C₃₁H₅₀O₃ (MW: 486.71 g/mol) .

- Bioactivity : Less potent in antiproliferative assays than this compound, highlighting the critical role of the C-2 hydroxyl group for activity .

Oleanane-Type Triterpenoids

Methyl Oleanolate (Methyl 3β-Hydroxyolean-12-en-28-oate)

- Structure : Oleanane backbone instead of ursane.

- Molecular Formula : C₃₁H₅₀O₃ (MW: 486.71 g/mol) .

- Bioactivity : Exhibits antitumor effects via reactive oxygen species (ROS) modulation, similar to ursane derivatives. However, ursane-type compounds like this compound show higher selectivity for cancer cell lines .

CDDO Methyl Ester (CDDO-Me)

- Structure: Synthetic oleanane triterpenoid with a cyano group and ketone modifications.

- Molecular Formula: C₃₂H₄₃NO₃ (MW: 513.7 g/mol) .

- Bioactivity: Potent Nrf2 activator and apoptosis inducer, but higher toxicity than this compound in normal cells .

Key Structural and Functional Differences

Table 1: Comparative Analysis of this compound and Analogues

Research Findings and Mechanistic Insights

- Anticancer Activity : this compound induces apoptosis in leukemia cells by disrupting redox balance, akin to CDDO-Me but with lower IC₅₀ values in solid tumors .

- Metabolic Stability : Methyl esterification at C-28 prolongs half-life in plasma compared to free acids (e.g., 2,3-dihydroxyurs-12-en-28-oic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.